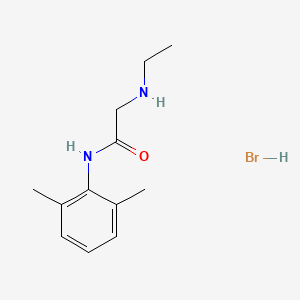

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,6-Dimethylphenyl)chloroacetamide” is an organic compound that is used as a building block in organic synthesis . It is also known by other names such as “1-Chloroacetylamino-2,6-dimethylbenzene”, “2-Chloro-2′,6′-acetoxylidide”, “2-Chloro-2′,6′-dimethylacetanilide”, “2-Chloro-N-(2,6-dimethylphenyl)acetamide”, “N-(2,6-Dimethylphenyl)-2-chloroacetamide”, “N-(2,6-Xylyl)chloroacetamide”, “N-Chloroacetyl-2,6-dimethylaniline”, "Chloroacetamido-2,6-xylidine" .

Molecular Structure Analysis

The molecular structure of “N-(2,6-Dimethylphenyl)chloroacetamide” can be represented by the SMILES stringCc1cccc(C)c1NC(=O)CCl . The InChI representation is 1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis

“N-(2,6-Dimethylphenyl)chloroacetamide” has a molecular weight of 197.66 . Its melting point is 150-151 °C (lit.) .Scientific Research Applications

Biological and Chemical Insights

- Biological Effects of Derivatives : A comprehensive review focuses on the toxicology and biological effects of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, highlighting their commercial importance and biological consequences of exposure (Kennedy, 2001).

Neuroplasticity and Therapeutic Potential

- Neuroplasticity Mechanisms : Research on ketamine and classical psychedelics suggests neuroplasticity as a convergent mechanism for their fast-acting antidepressant effects. These substances induce synaptic and structural changes in the brain, relevant to understanding the action of related compounds (Aleksandrova & Phillips, 2021).

Environmental and Analytical Considerations

- Environmental Toxicology : Studies on the environmental toxicology of brominated flame retardants, including their direct and indirect effects on the nervous system, reflect the broader concern of chemical impacts on health and environment (Dingemans, van den Berg, & Westerink, 2011).

Pharmacological Insights and Applications

- Ketamine Pharmacology : A review on ketamine and ketamine metabolite pharmacology provides insights into therapeutic mechanisms, highlighting its analgesic, anti-inflammatory, and antidepressant actions. This review emphasizes the need for understanding the diverse clinical effects and potential side effects of related compounds (Zanos et al., 2018).

Synthetic Organic Chemistry

- Chemistry Based on N-Ar Axis : Research focused on synthetic organic chemistry explores the development of chemoselective N-acylation reagents and the study of chiral axes, underlining the importance of structural considerations in chemical synthesis (Kondo & Murakami, 2001).

Analytical and Environmental Research

- Hydrophilic Interaction Chromatography : A review on the use of hydrophilic interaction chromatography for analyzing polar compounds emphasizes the role of stationary and mobile phases, relevant for environmental and pharmaceutical analysis (Jandera, 2011).

Safety and Hazards

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.BrH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIACWQDLXTTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)

![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)